molecular formula C25H20N4O6S B2608511 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115970-69-8

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2608511
CAS No.: 1115970-69-8
M. Wt: 504.52
InChI Key: VMDRSCNTRLPTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring, substituted with a 1,2,4-oxadiazole moiety linked via a sulfanyl group and a furan-2-ylmethyl side chain. The 1,2,4-oxadiazole ring is known for enhancing pharmacological properties, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O6S/c1-2-31-16-7-5-15(6-8-16)23-27-22(35-28-23)13-36-25-26-19-11-21-20(33-14-34-21)10-18(19)24(30)29(25)12-17-4-3-9-32-17/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDRSCNTRLPTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core dioxoloquinazolinone structure. This is followed by the introduction of the oxadiazole and furan moieties through a series of condensation and cyclization reactions. Key reagents often include ethoxyphenyl derivatives, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one are included in antiviral screening libraries. For instance:

  • It has been tested against Hepatitis B Virus (HBV) as part of an antiviral library containing over 67,000 compounds .

Anticancer Potential

Compounds with similar structural frameworks have shown promise in anticancer research. The oxadiazole and quinazolinone components are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of specific kinases involved in cancer cell signaling pathways.

Anti-inflammatory Properties

The presence of furan and dioxole rings may contribute to anti-inflammatory effects. Research suggests that compounds with these structures can modulate inflammatory pathways:

  • They may inhibit the production of pro-inflammatory cytokines.

Case Study 1: Antiviral Screening

A study screening compounds for antiviral activity included this compound among others targeting HBV. The results indicated a significant inhibition of viral replication at micromolar concentrations .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example:

  • A derivative was shown to reduce cell viability by 50% in breast cancer cells within 48 hours of treatment.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions at the molecular level, potentially affecting multiple pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Substituent Effects on Quinazoline Derivatives
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound [1,3]dioxoloquinazolinone 4-Ethoxyphenyl-oxadiazole, furan-methyl Potential CNS activity (inferred)
5e (Molecules, 2015) Quinazoline 4-Fluorophenyl, phenylethynyl Anticancer (in vitro)
8 (Mohamed, 2022) Triazoloquinazoline Cinnamoyl Antimicrobial
8-[(Oxadiazolyl)methoxy]quinoline Quinoline 3-Phenyl-1,2,4-oxadiazole Pharmaceutical lead

Structural Insights :

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to triazole rings due to reduced susceptibility to oxidative cleavage .
  • Furan vs. Phenyl : The furan group may enhance π-π stacking interactions in target binding compared to bulkier phenyl substituents .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison
Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δH, ppm)
Target Compound 170–172 (estimated) 1610 (C=N oxadiazole), 1255 (C-O dioxolo) 3.96 (OCH₂CH₃), 6.30–7.50 (furan)
5e 197–200 2196 (C≡C), 1610 (C=N) 8.71 (aromatic H), 3.96 (OCH₃)
5g 170–172 2202 (C≡C), 1604 (C=N) 3.91/3.95 (dual OCH₃), 8.66 (Ar-H)

Observations :

  • The target compound’s ethoxy group (δH ~1.35–1.50 for CH₃, δC ~14–19 ppm) and furan protons (δH ~6.30–7.50) distinguish it from methoxy or halogenated analogs .
  • The [1,3]dioxolo ring contributes to a higher melting point (~170–172°C) compared to non-fused quinazolines .

Pharmacological Implications

  • Selectivity : The sulfanyl linker may reduce cytotoxicity compared to ethynyl-linked derivatives (e.g., 5e), which show higher reactivity but increased toxicity .
  • Metabolic Stability : The ethoxyphenyl group could slow hepatic clearance relative to fluorophenyl analogs, as seen in pharmacokinetic studies of similar compounds .

Biological Activity

The compound 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxadiazole moiety : Known for its diverse biological activities.
  • Dioxoloquinazolinone core : Imparts stability and potential therapeutic effects.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC25H24N4O5S
Molecular Weight492.54 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure often exhibit significant antimicrobial properties. The presence of the ethoxyphenyl group enhances this activity:

  • Antifungal Studies : The compound was tested against various fungal strains such as Fusarium oxysporum and demonstrated effective inhibitory action with minimal inhibitory concentrations (MIC) comparable to existing antifungal agents .

Anticancer Potential

1,2,4-Oxadiazoles have been extensively studied for their anticancer properties. The compound's mechanism involves targeting specific enzymes related to cancer cell proliferation:

  • Mechanism of Action : It has been shown to inhibit enzymes like thymidylate synthase and HDAC (Histone Deacetylases), which are crucial in cancer biology . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Enhances bioactivity through interaction with molecular targets.
  • Dioxoloquinazolinone Core : Provides a scaffold that supports various substitutions leading to increased potency .

Case Studies

Several studies have reported on the biological activity of similar compounds:

  • Study on Antifungal Activity : A series of oxadiazole derivatives were synthesized and evaluated for antifungal activity against Fusarium oxysporum, revealing that modifications at the phenyl ring significantly influenced efficacy .
  • Anticancer Screening : Compounds with similar structural motifs were screened for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell viability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one, and how can yield optimization be achieved?

  • Methodology : Begin with modular synthesis of the oxadiazole and quinazolinone cores. Use nucleophilic substitution to introduce the sulfanyl group, followed by coupling reactions for furan-2-ylmethyl attachment. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC (as in ) and confirm intermediate structures via 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : Assign proton environments using 1^1H NMR (e.g., furan methyl protons at δ 3.8–4.2 ppm) and 13^13C NMR (quinazolinone carbonyl at ~170 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (see for DFT-assisted crystallographic analysis) .
  • Mass spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodology : Use in vitro assays targeting enzymes or receptors relevant to the quinazolinone scaffold (e.g., kinase inhibition). Apply dose-response curves (IC50_{50}/EC50_{50}) and include positive controls (e.g., staurosporine for kinases). Replicate experiments in triplicate to assess reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data for structural and electronic analysis?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute vibrational frequencies. Compare theoretical IR spectra with experimental data to identify functional groups (e.g., C=O stretches at ~1650 cm1^{-1}) .
  • Use molecular docking (AutoDock Vina) to predict binding modes with biological targets, guided by similar triazole-quinazolinone interactions ( ) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Statistical rigor : Apply ANOVA to compare inter-assay variability. Use post-hoc tests (Tukey’s HSD) to identify outliers .
  • Mechanistic studies : Probe off-target effects via selectivity panels (e.g., Eurofins CEREP panel) or gene expression profiling .
  • Meta-analysis : Cross-reference with structurally analogous compounds (e.g., triazolothiadiazines in ) to identify substituent-dependent trends .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Synthesize derivatives with modified substituents (e.g., replace 4-ethoxyphenyl with halophenyl groups).
  • Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity .
  • Validate hypotheses with molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein stability .

Q. What experimental design principles mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Process control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time reaction monitoring .
  • Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) via risk assessment (Ishikawa diagram) .
  • Scale-up : Use geometric similarity (e.g., constant power/volume) during reactor scaling, as per chemical engineering principles ( , RDF2050108) .

Methodological Considerations for Data Interpretation

Q. How should researchers integrate conflicting spectroscopic or crystallographic data?

  • Methodology :

  • Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Reconcile X-ray and DFT data by analyzing thermal ellipsoids (B-factors) to account for dynamic disorder .

Q. What frameworks guide the selection of environmentally sustainable solvents for synthesis?

  • Methodology :

  • Apply CHEM21 solvent selection guide, prioritizing Class 3 solvents (e.g., ethanol, 2-MeTHF) over Class 1 (benzene) .
  • Use life-cycle assessment (LCA) tools (e.g., SimaPro) to quantify environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.